molecular formula C16H20ClNO3 B13787597 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride CAS No. 63906-43-4

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride

Cat. No.: B13787597
CAS No.: 63906-43-4
M. Wt: 309.79 g/mol
InChI Key: IMILSOMHKFGZJL-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride is a chemical compound with the molecular formula C16H19NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyl group, an ester linkage, and a dimethylaminoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride typically involves the esterification of 2-naphthyloxyacetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    2 Dimethylaminoethyl 2 naphthyloxyacetate+H2OH+2 Naphthyloxyacetic acid+2 Dimethylaminoethanol hydrochloride\text{2 Dimethylaminoethyl 2 naphthyloxyacetate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 Naphthyloxyacetic acid}+\text{2 Dimethylaminoethanol hydrochloride}

    • Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

    • Exothermic, requiring temperature control (25–50°C) .

  • Basic Hydrolysis (Saponification) :
    2 Dimethylaminoethyl 2 naphthyloxyacetate+NaOH2 Naphthyloxyacetic acid sodium salt+2 Dimethylaminoethanol\text{2 Dimethylaminoethyl 2 naphthyloxyacetate}+\text{NaOH}\rightarrow \text{2 Naphthyloxyacetic acid sodium salt}+\text{2 Dimethylaminoethanol}

    • The free amine is liberated under basic conditions, necessitating inert atmospheres to prevent oxidation .

Comparative Hydrolysis Data :

ConditionReactantsTemperatureTimeProducts
1M HClEster hydrochloride50°C6 hrs2-Naphthyloxyacetic acid (95%)
1M NaOHEster hydrochloride25°C4 hrsSodium 2-naphthyloxyacetate (88%)

Reactivity of the Dimethylamino Group

The tertiary amine in the hydrochloride salt participates in:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    R3NHCl+CH3IR3N+CH3I+HCl\text{R}_3\text{N}\cdot \text{HCl}+\text{CH}_3\text{I}\rightarrow \text{R}_3\text{N}^+\text{CH}_3\cdot \text{I}^-+\text{HCl}

    • Proceeds in polar solvents (e.g., acetone) at 40–60°C .

  • Neutralization : Exothermic reaction with strong bases (e.g., NaOH) to regenerate the free amine:
    R3NHCl+NaOHR3N+NaCl+H2O\text{R}_3\text{N}\cdot \text{HCl}+\text{NaOH}\rightarrow \text{R}_3\text{N}+\text{NaCl}+\text{H}_2\text{O}

    • Requires careful pH adjustment to avoid decomposition .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : ~180°C (major mass loss at 200–250°C).

  • Primary Products : 2-Naphthol, acetic acid derivatives, and dimethylamine hydrochloride .

  • Hazard : Exothermic decomposition above 200°C may release toxic gases (e.g., HCl, CO) .

Electrophilic and Nucleophilic Reactions

  • Electrophilic Aromatic Substitution : The 2-naphthyl group undergoes nitration or sulfonation at the α-position (electron-rich due to the ether oxygen):
    Naphthyl O R+HNO3H2SO4NO2 Naphthyl O R\text{Naphthyl O R}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{NO}_2\text{ Naphthyl O R}

    • Requires vigorous conditions (conc. HNO₃, 50–70°C) .

  • Nucleophilic Acyl Substitution : Limited reactivity due to steric hindrance from the naphthyl group. Reacts with Grignard reagents only under high temperatures .

Redox Reactions

  • Oxidation : The dimethylamino group forms N-oxides with H₂O₂ or peracids:
    R3N+H2O2R3N+O+H2O\text{R}_3\text{N}+\text{H}_2\text{O}_2\rightarrow \text{R}_3\text{N}^+\text{O}^-+\text{H}_2\text{O}

    • Proceeds in methanol at 0–5°C .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ester to the corresponding alcohol, but the naphthyl ring remains intact .

Scientific Research Applications

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tripelennamine hydrochloride: Similar in structure with a dimethylaminoethyl group.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxy linkage.

Uniqueness

2-Dimethylaminoethyl 2-naphthyloxyacetate hydrochloride is unique due to its combination of a naphthyl group and an ester linkage, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63906-43-4

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

dimethyl-[2-(2-naphthalen-2-yloxyacetyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C16H19NO3.ClH/c1-17(2)9-10-19-16(18)12-20-15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3;1H

InChI Key

IMILSOMHKFGZJL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

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